molecular formula C16H12O2S B10842654 3,3'-Thiene-2,5-diyldiphenol

3,3'-Thiene-2,5-diyldiphenol

Cat. No.: B10842654
M. Wt: 268.3 g/mol
InChI Key: SVBBCXVMACPXGW-UHFFFAOYSA-N
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Description

3,3’-Thiene-2,5-diyldiphenol is an organic compound characterized by the presence of a thiophene ring substituted with two phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-thiene-2,5-diyldiphenol typically involves the reaction of thiophene derivatives with phenol under specific conditions. One common method includes the use of a catalyst to facilitate the coupling of thiophene and phenol groups. The reaction is often carried out in an organic solvent under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of 3,3’-thiene-2,5-diyldiphenol may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3,3’-Thiene-2,5-diyldiphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenol derivatives .

Scientific Research Applications

3,3’-Thiene-2,5-diyldiphenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’-thiene-2,5-diyldiphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The thiophene ring can also contribute to the compound’s electronic properties, affecting its behavior in various environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Thiene-2,5-diyldiphenol is unique due to the presence of the thiophene ring, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring specific electronic characteristics and stability .

Properties

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

3-[5-(3-hydroxyphenyl)thiophen-2-yl]phenol

InChI

InChI=1S/C16H12O2S/c17-13-5-1-3-11(9-13)15-7-8-16(19-15)12-4-2-6-14(18)10-12/h1-10,17-18H

InChI Key

SVBBCXVMACPXGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=C(S2)C3=CC(=CC=C3)O

Origin of Product

United States

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